molecular formula C13H8F3NO B5326531 N-(2,6-difluorophenyl)-2-fluorobenzamide

N-(2,6-difluorophenyl)-2-fluorobenzamide

Cat. No.: B5326531
M. Wt: 251.20 g/mol
InChI Key: JLMQIBRYLMSVDA-UHFFFAOYSA-N
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Description

N-(2,6-Difluorophenyl)-2-fluorobenzamide is a fluorinated organic compound with the molecular formula C13H8F3NO and a molecular weight of 251.20 g/mol . This benzamide derivative is characterized by its high fluorine content, which often influences the physicochemical properties of a molecule, such as its metabolic stability, lipophilicity, and bioavailability, making it a valuable scaffold in advanced chemical research . This compound is primarily utilized as a key chemical intermediate in research and development. Its structure suggests potential applications in the synthesis of more complex molecules, particularly in the fields of agrochemical and pharmaceutical chemistry. Fluorinated benzamides are frequently explored as precursors in the creation of active ingredients; for instance, related compounds are established intermediates in the synthesis of fluorobenzoylurea pesticides . Furthermore, the structural motif of an N-aryl-2-fluorobenzamide is found in advanced pharmaceutical candidates, such as kinase inhibitors, highlighting its relevance in medicinal chemistry research . Researchers value this compound for its role in constructing molecules with specific biological activities. The presence of multiple fluorine atoms and the benzamide group allows for interactions with various biological targets, and its structure is conducive to further synthetic modification. It is supplied for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (MSDS) prior to use and handle the material appropriately, using suitable personal protective equipment in a well-ventilated laboratory environment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2,6-difluorophenyl)-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO/c14-9-5-2-1-4-8(9)13(18)17-12-10(15)6-3-7-11(12)16/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLMQIBRYLMSVDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=C(C=CC=C2F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 2,6 Difluorophenyl 2 Fluorobenzamide

Established Synthetic Routes for the Core N-(2,6-Difluorophenyl)-2-fluorobenzamide Structure

The primary and most established method for synthesizing the this compound core structure is through the formation of an amide bond between a carboxylic acid derivative and an aniline (B41778).

Condensation Reactions Utilizing 2-Fluorobenzoyl Chloride and 2,6-Difluoroaniline (B139000)

The synthesis of this compound is achieved via a condensation reaction between 2-fluorobenzoyl chloride and 2,6-difluoroaniline. This reaction, a classic example of the Schotten-Baumann reaction, involves the nucleophilic attack of the amino group of 2,6-difluoroaniline on the electrophilic carbonyl carbon of 2-fluorobenzoyl chloride. organic-chemistry.orgwebsite-files.comwikipedia.org The reaction results in the formation of the amide linkage and the elimination of hydrogen chloride.

While a specific, detailed protocol for this exact isomer is not extensively documented in publicly available literature, the synthesis of its isomers, such as N-(2,4-difluorophenyl)-2-fluorobenzamide and N-(2,3-difluorophenyl)-2-fluorobenzamide, is well-described and proceeds with high yields. mdpi.comtue.nlmdpi.com For instance, the reaction of 2-fluorobenzoyl chloride with 2,4-difluoroaniline (B146603) has been reported to produce the corresponding amide in an 87% yield. mdpi.com Similarly, the condensation with 2,3-difluoroaniline (B47769) yields the product in 88% yield. tue.nlmdpi.com These examples strongly support the viability and efficiency of this synthetic approach for this compound.

A plausible route for the necessary precursors involves the synthesis of 2,6-difluoroaniline, which can be prepared through methods such as the catalytic fluorination of chlorinated analogs. vulcanchem.com 2-Fluorobenzoyl chloride is typically prepared from the commercially available 2-fluorobenzoic acid using a chlorinating agent like thionyl chloride or oxalyl chloride.

Optimization of Reaction Conditions and Yield

The optimization of the condensation reaction is crucial for maximizing the yield and purity of this compound. Key parameters that are typically optimized in a Schotten-Baumann reaction include the choice of solvent, base, temperature, and reaction time.

Base: The reaction generates hydrogen chloride, which can protonate the starting aniline, rendering it non-nucleophilic and thus halting the reaction. To neutralize the acid, a base is added. organic-chemistry.orgwebsite-files.com Often, an aqueous solution of a base like sodium hydroxide (B78521) is used in a biphasic system (e.g., water and an organic solvent like dichloromethane (B109758) or diethyl ether). wikipedia.org Alternatively, an organic base such as pyridine (B92270) or triethylamine (B128534) can be used in an anhydrous organic solvent.

Solvent: The choice of solvent depends on the specific reaction conditions. For biphasic Schotten-Baumann conditions, a water-immiscible organic solvent is used. wikipedia.org In anhydrous conditions with an organic base, solvents like toluene, dichloromethane, or tetrahydrofuran (B95107) are common.

Temperature: Acylation reactions are often exothermic and are typically carried out at room temperature or below (e.g., 0 °C) to control the reaction rate and minimize potential side reactions.

Yield: As demonstrated by the synthesis of its isomers, yields for this type of reaction are generally high, often exceeding 85%. mdpi.comtue.nlmdpi.com Purification is typically achieved by recrystallization from a suitable solvent, such as acetone (B3395972) or a mixture of dichloromethane and a non-polar solvent. mdpi.comgoogle.com

Table 1: Synthesis of N-(difluorophenyl)-2-fluorobenzamide Isomers

Aniline Reactant Product Reported Yield (%) Reference
2,4-Difluoroaniline N-(2,4-Difluorophenyl)-2-fluorobenzamide 87 mdpi.com
2,3-Difluoroaniline N-(2,3-Difluorophenyl)-2-fluorobenzamide 88 tue.nlmdpi.com

Advanced Derivatization Strategies and Analog Synthesis

The core structure of this compound can be further modified to explore structure-activity relationships or to create more complex molecules with desired properties.

Introduction of Substituents for Structure-Activity Relationship (SAR) Studies

The introduction of various substituents onto the aromatic rings of this compound is a key strategy for conducting SAR studies. For example, in the development of novel antibacterial agents based on a 2,6-difluorobenzamide (B103285) scaffold, various substituted heterocycles were linked to the benzamide (B126). researchgate.netnih.gov This approach allows for the systematic evaluation of how different functional groups at various positions affect the biological activity of the molecule.

For this compound, derivatization could involve introducing substituents on either the 2,6-difluorophenyl ring or the 2-fluorophenyl ring. This would typically require starting with appropriately substituted anilines or benzoyl chlorides. For instance, to introduce a substituent at the 4-position of the 2,6-difluorophenyl ring, one would start with a 4-substituted-2,6-difluoroaniline.

Regioselective Functionalization Approaches

Regioselective functionalization allows for the precise introduction of substituents at specific positions on the existing this compound core. While specific examples for this exact molecule are scarce in the literature, general methods for the regioselective functionalization of substituted aromatic rings could be applied.

One powerful technique is directed ortho-metalation, where a directing group on the aromatic ring directs the deprotonation of a specific ortho-position by a strong base, followed by quenching with an electrophile. The amide bond in this compound could potentially direct the metalation of the C-H bonds ortho to the amide on either ring, although the electronic effects of the fluorine atoms would also play a significant role in determining the site of deprotonation.

Another approach is transition-metal-catalyzed C-H activation. These methods can enable the direct arylation, alkenylation, or alkylation of specific C-H bonds, often guided by a directing group. nih.gov For instance, palladium-catalyzed direct arylation has been used for the regioselective functionalization of the six-membered ring in fused heterocyclic systems. google.com

Multi-step Synthetic Sequences for Complex Analogs

The synthesis of complex analogs often requires multi-step reaction sequences where this compound or a derivative thereof serves as a key intermediate. For example, a multi-step synthesis was used to produce a precursor for the drug Rufinamide, starting from 2,6-difluorobenzyl alcohol. tue.nl

In the context of this compound, a functional group introduced in an earlier step can be transformed in a subsequent step. For example, a nitro group could be introduced and then reduced to an amine, which could then be further functionalized. Similarly, a bromo or iodo substituent could be introduced to enable cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds, respectively. Such multi-step sequences allow for the construction of a diverse library of complex analogs for various applications. utdallas.edumdpi.comnih.gov

Mechanistic Insights into Benzamide Bond Formation and Fluorination Reactions

The synthesis and derivatization of this compound are governed by fundamental principles of organic reaction mechanisms. Understanding these pathways is crucial for optimizing synthetic routes and predicting the outcomes of chemical transformations. The key mechanistic aspects involve the formation of the central amide linkage and the introduction of fluorine substituents onto the aromatic rings.

Nucleophilic Acyl Substitution Mechanisms in Benzamide Synthesis

The formation of the amide bond in this compound is a classic example of a nucleophilic acyl substitution reaction. This type of reaction involves a nucleophile attacking a carbonyl carbon of an acyl derivative, leading to the replacement of a leaving group. masterorganicchemistry.com The synthesis of fluorinated benzamides, such as isomers of the title compound, typically involves the condensation reaction of an acyl chloride with an appropriately substituted aniline. mdpi.commdpi.comresearchgate.net For instance, N-(2,3-difluorophenyl)-2-fluorobenzamide is produced by reacting 2-fluorobenzoyl chloride with 2,3-difluoroaniline. mdpi.comresearchgate.net

The reaction proceeds via a well-established two-step mechanism known as nucleophilic addition-elimination:

Nucleophilic Addition: The reaction initiates with the attack of the nucleophilic amine (2,6-difluoroaniline) on the electrophilic carbonyl carbon of the acyl halide (2-fluorobenzoyl chloride). chemguide.co.uk The lone pair of electrons on the nitrogen atom forms a new carbon-nitrogen bond. This addition step breaks the pi bond of the carbonyl group, and the electrons are pushed onto the oxygen atom, forming a negatively charged tetrahedral intermediate. byjus.comyoutube.com

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and rapidly collapses. The carbon-oxygen double bond is reformed by the lone pair of electrons from the oxygen atom. Simultaneously, the bond to the leaving group—in this case, the chloride ion—is broken. chemguide.co.uk Chloride is an effective leaving group, which makes acyl chlorides highly reactive in these substitutions. byjus.com

StepDescriptionIntermediate/Product
1. Addition The nitrogen of 2,6-difluoroaniline attacks the carbonyl carbon of 2-fluorobenzoyl chloride.A tetrahedral alkoxide intermediate is formed.
2. Elimination The carbonyl double bond reforms, expelling the chloride ion as the leaving group.A protonated amide is formed.
3. Deprotonation A base (e.g., another molecule of amine) removes the proton from the nitrogen.The final product, this compound, is formed.

Electrophilic and Nucleophilic Aromatic Substitution Pathways in Fluorination

The fluorine atoms on this compound are introduced onto the aromatic rings via substitution reactions. There are two primary mechanistic pathways for this: nucleophilic aromatic substitution (SNAr) and electrophilic aromatic substitution (EAS). unacademy.com

Nucleophilic Aromatic Substitution (SNAr): This pathway is characteristic of aromatic rings that are electron-deficient. masterorganicchemistry.com The reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) ortho or para to a leaving group. masterorganicchemistry.com The mechanism is a two-step process:

Nucleophilic Attack: A potent nucleophile (e.g., F⁻) attacks the carbon atom bearing the leaving group (e.g., -Cl, -NO₂). This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com The negative charge is delocalized across the aromatic ring and is further stabilized by the EWGs.

Loss of Leaving Group: The aromaticity of the ring is restored by the expulsion of the leaving group.

A key feature of SNAr is the unusual reactivity order of halogens as leaving groups. In many SNAr reactions, fluoride (B91410) is a better leaving group than other halogens. wyzant.com This is because the rate-determining step is typically the initial nucleophilic attack. Fluorine's high electronegativity makes the attached carbon atom highly electrophilic (electron-poor), thus accelerating the attack by the nucleophile. wyzant.com

Electrophilic Aromatic Substitution (EAS): This pathway is the opposite of SNAr and occurs on electron-rich aromatic rings. unacademy.com It involves an attack by an electrophile on the pi system of the benzene (B151609) ring. For fluorination, a source of electrophilic fluorine (e.g., Selectfluor®, N-fluorobenzenesulfonimide) is required. alfa-chemistry.com The mechanism proceeds as follows:

Electrophilic Attack: The aromatic ring acts as a nucleophile, attacking the electrophilic fluorine source to form a resonance-stabilized carbocation intermediate, often called a sigma complex or arenium ion.

Deprotonation: A weak base removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and forming the fluorinated product.

FeatureNucleophilic Aromatic Substitution (SNAr)Electrophilic Aromatic Substitution (EAS)
Ring Requirement Electron-poor (activated by EWGs) masterorganicchemistry.comElectron-rich (activated by EDGs) unacademy.com
Attacking Species Nucleophile (e.g., F⁻, RO⁻) alfa-chemistry.comElectrophile (e.g., F⁺ source) alfa-chemistry.com
Intermediate Meisenheimer complex (anionic) masterorganicchemistry.comSigma complex / Arenium ion (cationic) unacademy.com
Rate-Determining Step Typically, the formation of the Meisenheimer complex. wyzant.comTypically, the formation of the sigma complex.
Leaving Group Halogen, Nitro group, etc. masterorganicchemistry.comH⁺ unacademy.com

Catalyst Systems and Reaction Kinetics in Derivatization

While the formation of the amide bond from an acyl chloride and an amine is often rapid and uncatalyzed, subsequent derivatizations of the this compound scaffold may require catalysis.

Catalyst Systems: Palladium-catalyzed cross-coupling reactions are powerful tools for the derivatization of halogenated benzamides. nih.gov These methods allow for the regioselective formation of new carbon-carbon or carbon-heteroatom bonds at the positions of the fluorine (or other halogen) atoms, enabling the creation of diverse molecular libraries from a common benzamide core. nih.gov Additionally, other transition-metal catalyst systems, such as those involving Pd(OAc)₂ combined with a Lewis acid like Sc(OTf)₃, have been shown to effectively catalyze the synthesis of benzamides from other precursors like benzonitriles. researchgate.net In some transformations, such as transamidation (the exchange of an amine group on an amide), both metal-based and organocatalytic systems have been developed. mdpi.com

Reaction Kinetics: The rate of chemical reactions involving benzamides is heavily influenced by the electronic nature of the substituents on the aromatic rings.

Nucleophilic Acyl Substitution: The presence of electron-withdrawing groups on the acyl portion generally increases the reactivity of the carbonyl group toward nucleophiles. For the amine component, electron-withdrawing groups decrease its nucleophilicity, slowing the reaction.

Nucleophilic Aromatic Substitution: The rate of SNAr reactions is significantly increased by the presence of electron-withdrawing groups, which stabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.com

Kinetic Studies: Kinetic analyses of related benzamide reactions have provided quantitative insights. For example, studies on the breakdown of N-(hydroxymethyl)benzamide derivatives demonstrated a clear correlation between the presence of electron-withdrawing groups and increased reaction rate constants under various catalytic conditions (acid, base, and water). bohrium.comamazonaws.com Similarly, the kinetics of catalyzed transamidation reactions can be complex, with the reaction order depending on the specific catalyst and the nature of the amide (e.g., primary, secondary, or tertiary). mdpi.com For some catalyzed reactions of secondary amides, the rate law was found to be first-order with respect to the catalyst and the incoming amine, but zero-order with respect to the amide substrate. mdpi.com

Reaction TypeEffect of Electron-Withdrawing Groups (EWGs)Relevant Catalyst Examples
Benzamide Synthesis (from Acyl Chloride) EWGs on amine decrease rate; EWGs on acyl chloride increase rate.Often uncatalyzed.
Benzamide Synthesis (from Nitrile) EWGs on nitrile can influence rate depending on mechanism.Pd(OAc)₂ / Lewis Acid researchgate.net
Nucleophilic Aromatic Substitution (SNAr) EWGs on the aromatic ring strongly increase the reaction rate. masterorganicchemistry.comOften base-mediated, not catalyst-driven.
Cross-Coupling Derivatization Electronic properties influence oxidative addition and reductive elimination steps.Palladium complexes nih.gov
Transamidation Substituents affect amide reactivity and amine nucleophilicity.Cu(OAc)₂, Benzoic Acid mdpi.com

Advanced Structural Elucidation and Supramolecular Chemistry of N 2,6 Difluorophenyl 2 Fluorobenzamide

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is a powerful technique for the precise determination of a molecule's three-dimensional structure in the solid state. For the isomers of N-(2,6-difluorophenyl)-2-fluorobenzamide, this analysis reveals key details about their crystal packing, conformational preferences, and the non-covalent interactions that govern their supramolecular assembly.

Determination of Crystal System, Space Group, and Unit Cell Parameters

The crystallographic parameters for Fo23 and Fo24 have been meticulously determined. Both compounds crystallize in the monoclinic system, which is characterized by three unequal axes with one non-orthogonal angle. mdpi.commdpi.com Specifically, they belong to the space group Pn (No. 7), indicating a particular set of symmetry operations that describe the arrangement of molecules within the unit cell. mdpi.commdpi.com The unit cell parameters, which define the dimensions and shape of the fundamental repeating unit of the crystal lattice, were measured at a temperature of 294 K. mdpi.commdpi.com

Table 1: Crystallographic Data for Isomers of this compound
ParameterN-(2,3-difluorophenyl)-2-fluorobenzamide (Fo23) mdpi.comN-(2,4-difluorophenyl)-2-fluorobenzamide (Fo24) mdpi.com
Crystal SystemMonoclinicMonoclinic
Space GroupPn (No. 7)Pn (No. 7)
a (Å)4.9556(2)5.6756(3)
b (Å)5.6718(3)4.9829(2)
c (Å)19.6250(15)19.3064(12)
β (°)96.618(6)91.197(5)
Volume (ų)547.93(6)545.88(5)
Temperature (K)294(2)294(2)

Conformational Analysis of Aromatic Rings and Amide Linkage

The conformation of these benzamide (B126) derivatives is characterized by a notable planarity of the aromatic rings. In both Fo23 and Fo24, the two phenyl rings are nearly coplanar, with very small interplanar angles of 0.5(2)° and 0.7(2)°, respectively. mdpi.comdcu.iedcu.ie This near-coplanarity suggests a conjugated system, although electronic and steric effects from the fluorine substituents play a significant role.

The central amide linkage (–C(=O)NH–), however, is twisted out of the plane of the aromatic rings. mdpi.comdcu.iedcu.ie This is a common feature in benzanilides, driven by the need to minimize steric hindrance between the rings and the amide group. For Fo23, the amide group plane is oriented at angles of 23.17(18)° and 23.44(17)° with respect to the two aromatic rings. mdpi.comdcu.ie Similarly, in Fo24, these dihedral angles are 23.04(18)° and 23.69(17)°. dcu.ie This consistent twist of approximately 23° across different isomers highlights a stable, low-energy conformation for this molecular scaffold.

Table 2: Conformational Angles for Isomers of this compound
ParameterN-(2,3-difluorophenyl)-2-fluorobenzamide (Fo23) mdpi.comdcu.ieN-(2,4-difluorophenyl)-2-fluorobenzamide (Fo24) dcu.ie
Interplanar Angle between Aromatic Rings (°)0.5(2)0.7(2)
Dihedral Angle (Amide Plane to Ring 1) (°)23.17(18)23.04(18)
Dihedral Angle (Amide Plane to Ring 2) (°)23.44(17)23.69(17)

Analysis of Intermolecular Interactions in the Solid State

The solid-state architecture of these compounds is dictated by a variety of intermolecular interactions, which collectively create a stable, three-dimensional network.

In addition to the strong N–H···O hydrogen bonds, a network of weaker C–H···F and C–H···O interactions provides further stability to the crystal lattice. mdpi.commdpi.comdcu.iedcu.ie These interactions are particularly significant in fluorinated organic molecules. In both Fo23 and Fo24, a notable feature is the formation of a cyclic R²₂(12) graph set motif. mdpi.commdpi.com This synthon involves two C–H donors from one molecule interacting with two fluorine atoms on an adjacent molecule. mdpi.commdpi.com

For instance, in Fo23, C–H groups on the difluorophenyl ring form contacts with fluorine atoms on a neighboring molecule, with H···F distances of 2.51 Å and 2.56 Å. mdpi.com A similar arrangement is observed in Fo24, with H···F distances of 2.49 Å and 2.57 Å. mdpi.com An auxiliary intramolecular C–H···O interaction has also been noted in the Fo23 structure, with a C26···O1 distance of 2.853(5) Å, which helps to stabilize the molecular conformation. mdpi.com

While classic halogen bonding (C–X···A, where X is a halogen and A is a Lewis base) is not explicitly detailed as the primary directional force in the provided data for Fo23 and Fo24, the structures are rich in contacts involving fluorine. The aforementioned C–H···F interactions are a testament to the role of fluorine in orchestrating the crystal packing. mdpi.com Furthermore, C–F···C(π) interactions, where a fluorine atom interacts with the electron cloud of an aromatic ring, are also observed. mdpi.commdpi.com In Fo23, a C12–F12···C26 contact is present with an F12···C26 distance of 3.151(4) Å. mdpi.com These varied interactions involving fluorine atoms work synergistically with the stronger hydrogen bonds to create a dense and stable solid-state structure.

Polymorphism and Crystallinity Studies

Polymorphism, the ability of a compound to exist in more than one crystal form, is a well-documented phenomenon in benzamides, influenced by factors like solvent of crystallization and temperature. nih.govrsc.org Different polymorphs can exhibit distinct packing arrangements and intermolecular interactions, leading to variations in physical properties.

Studies on isomers like N-(2,4-difluorophenyl)-2-fluorobenzamide (Fo24) and N-(2,3-difluorophenyl)-2-fluorobenzamide (Fo23) have shown they can be isomorphous, crystallizing in the same space group with similar unit cell dimensions. mdpi.com This suggests that the substitution pattern of the fluorine atoms may not drastically alter the primary crystal packing motifs, which are often dominated by strong amide-to-amide N-H···O hydrogen bonds. For this compound, it is anticipated that crystallization under various conditions could yield different polymorphic forms, each characterized by unique X-ray diffraction patterns and thermal properties (e.g., melting points). The investigation of polymorphism is crucial for understanding the stability and properties of the solid form of the compound.

Advanced Spectroscopic Characterization for Structural Insights

High-Resolution NMR Spectroscopy (¹H, ¹⁹F, ¹³C) for Detailed Structural Assignments and Conformational Dynamics

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of fluorinated organic molecules in solution.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amide (N-H) proton. The chemical shifts and coupling constants (J-couplings) of the aromatic protons would confirm the substitution pattern on the two phenyl rings. The N-H proton typically appears as a broad singlet, with its chemical shift being sensitive to solvent and concentration.

¹⁹F NMR: This technique is particularly informative for fluorinated compounds. For this compound, three distinct signals are expected in the ¹⁹F NMR spectrum, corresponding to the three fluorine atoms in unique chemical environments. For example, in the related isomer N-(2,3-difluorophenyl)-2-fluorobenzamide, fluorine signals were observed at -114, -139, and -147 ppm. mdpi.com The specific chemical shifts for the 2,6-difluoro isomer would be characteristic of its electronic environment.

¹³C NMR: The carbon NMR spectrum provides information on all non-equivalent carbon atoms in the molecule, including the carbonyl carbon of the amide group (typically around 160-170 ppm) and the aromatic carbons. The signals for carbons bonded to fluorine will appear as doublets due to C-F coupling, a key feature for structural confirmation.

A representative table of expected NMR data, based on analysis of its precursors and isomers, is provided below.

NucleusExpected Chemical Shift (ppm) RangeExpected Multiplicity / Coupling
¹H 7.0 - 8.5 (Aromatic), 10.0 - 10.5 (Amide N-H)Multiplets (m), Triplets (t), Doublets (d)
¹⁹F -110 to -150Singlets (s) or Multiplets (m)
¹³C 110 - 170Doublets (d) for C-F, Singlets (s)

Infrared (FT-IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides insight into the functional groups and bonding within the molecule.

FT-IR Spectroscopy: The FT-IR spectrum of this compound is expected to show characteristic absorption bands. Key bands include the N-H stretching vibration (around 3370 cm⁻¹), the C=O stretching of the amide group (Amide I band, around 1660 cm⁻¹), and C-N stretching/N-H bending (Amide II band, around 1540 cm⁻¹). mdpi.com The C-F stretching vibrations typically appear in the fingerprint region (1100-1300 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy complements FT-IR, particularly for identifying vibrations of non-polar bonds. The aromatic ring vibrations and C-F bonds would also be active in the Raman spectrum. nih.gov

The following table summarizes the expected key vibrational frequencies.

Vibrational ModeExpected FT-IR Frequency (cm⁻¹)Bond(s) Involved
N-H Stretch~3370N-H
C-H Stretch (Aromatic)~3070C-H
C=O Stretch (Amide I)~1660C=O
N-H Bend (Amide II)~1540N-H, C-N
C-F Stretch1100 - 1300C-F

Mass Spectrometry (ESI-MS, EI-MS) for Molecular Ion and Fragmentation Pattern Elucidation

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information from fragmentation patterns. The molecular formula of this compound is C₁₃H₈F₃NO, giving it a molecular weight of approximately 251.20 g/mol . bldpharm.com

Electrospray Ionization (ESI-MS): This is a soft ionization technique that typically results in the observation of the protonated molecular ion [M+H]⁺ or other adducts. It is useful for confirming the molecular weight with high accuracy. dcu.ie

Electron Ionization (EI-MS): This high-energy technique causes extensive fragmentation of the molecule. The resulting fragmentation pattern serves as a molecular fingerprint. Expected fragmentation pathways for benzamides include cleavage of the amide bond, leading to the formation of benzoyl cations and anilide-derived fragments. For this compound, fragments corresponding to the [F₂C₆H₃NH] and [FC₆H₄CO]⁺ moieties would be anticipated.

Computational Chemistry and Theoretical Studies of N 2,6 Difluorophenyl 2 Fluorobenzamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the molecular properties of N-(2,6-difluorophenyl)-2-fluorobenzamide from first principles. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) and Hartree-Fock (HF) are two of the most widely used ab initio methods for investigating the electronic structure of molecules. mdpi.comnih.gov HF theory approximates the many-electron wavefunction as a single Slater determinant, providing a foundational understanding of molecular orbitals. nih.gov However, it does not fully account for electron correlation. DFT, on the other hand, includes effects of electron correlation through an exchange-correlation functional, which generally leads to more accurate predictions of molecular properties. mdpi.com

For fluorinated benzamides, both DFT and HF methods are employed to optimize molecular geometries and calculate electronic properties. researchgate.netnih.gov While no specific DFT/HF studies dedicated solely to this compound are available in the surveyed literature, extensive research on its isomers, such as N-(2,3-difluorophenyl)-2-fluorobenzamide (Fo23) and N-(2,4-difluorophenyl)-2-fluorobenzamide (Fo24), provides valuable comparative data. mdpi.commdpi.com In these studies, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are used to determine optimized geometries, vibrational frequencies, and electronic properties like HOMO-LUMO energy gaps. researchgate.net

Table 1: Comparison of Theoretical Methodologies

Method Key Features Common Applications in Fluorinated Benzamides
Density Functional Theory (DFT) Includes electron correlation, generally providing higher accuracy for many properties. Geometry optimization, prediction of spectroscopic data (IR, Raman, NMR), calculation of electronic properties (HOMO/LUMO energies, molecular electrostatic potential). researchgate.netnih.govacs.org
Hartree-Fock (HF) A foundational ab initio method that neglects electron correlation. Initial geometry optimizations, providing a qualitative understanding of molecular orbitals. Often used as a starting point for more advanced calculations. nih.govnih.gov

The presence of multiple rotatable bonds in this compound gives rise to a complex conformational landscape. Conformational analysis aims to identify the stable conformers of the molecule and determine their relative energies. This is typically achieved by systematically rotating key dihedral angles and performing energy minimization at each step.

For related 2,6-difluorobenzamide (B103285) derivatives, conformational analyses have revealed that non-planar conformations are often energetically preferred. nih.gov For instance, in a study of 2,6-difluorobenzamide scaffolds, the lowest energy conformation was found to have a torsion angle of approximately -27° between the amide group and the aromatic ring, in contrast to the planar preference of non-fluorinated benzamides. nih.gov This deviation from planarity is attributed to the steric hindrance imposed by the ortho-fluorine substituents. A similar non-planar conformation would be expected for this compound. In the crystal structures of the related isomers Fo23 and Fo24, the amide group is also significantly twisted out of the plane of the aromatic rings. mdpi.commdpi.com

Energy minimization calculations, performed using methods like DFT, are essential to locate the lowest energy structures on the potential energy surface. For the related N-(2,4-difluorophenyl)-2-fluorobenzamide, the central amide group plane is oriented at approximately 23.04° and 23.69° from the two aromatic rings. mdpi.com

Quantum chemical calculations are powerful tools for predicting spectroscopic parameters, which can then be compared with experimental data to validate both the theoretical models and the experimental assignments.

DFT calculations have been successfully used to predict ¹H and ¹³C NMR chemical shifts as well as vibrational frequencies (IR and Raman) for various fluorinated benzamides. nih.govresearchgate.net For instance, in the study of fluorinated benzanilides, DFT calculations helped to investigate weak molecular interactions, such as N-H···F hydrogen bonds, by correlating calculated NMR parameters with experimental observations. nih.gov While specific calculated spectroscopic data for this compound is not available in the literature, studies on similar molecules show that calculated vibrational frequencies, when scaled appropriately, show good agreement with experimental FT-IR and Raman spectra. researchgate.net Similarly, calculated NMR spectra for related compounds have shown to be in good agreement with experimental data, aiding in the correct assignment of signals. acs.org

Table 2: Experimentally Determined Spectroscopic Data for a Related Isomer, N-(2,4-difluorophenyl)-2-fluorobenzamide

Spectrum Type Key Peaks/Shifts (Solvent) Reference
¹H NMR 10.16 (br. s, 1H, NH), 8.61 (d, 1H), 8.37 (td, 1H), 8.11 (td, 1H), 7.73 (m, 2H), 7.60 (q, 1H), 7.36 (m, 3H), 7.13 (t, 1H), 6.85 (m, 2H) (d⁶-DMSO & CDCl₃) semanticscholar.org
¹⁹F NMR -114, -115, -118 ppm (d⁶-DMSO) semanticscholar.org
IR (ATR) 3375 (N-H stretch), 1656 (C=O stretch), 1610, 1481 (aromatic C=C stretch) cm⁻¹ semanticscholar.org

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a means to study the dynamic behavior of molecules over time, offering insights into their behavior in different environments, such as in solution.

MD simulations can be used to model this compound in various solvents to understand its solution-phase behavior. By simulating the molecule in a box of solvent molecules (e.g., water, DMSO), one can investigate how the solvent interacts with the solute and influences its conformation. These simulations can reveal the formation and dynamics of hydrogen bonds between the amide group and solvent molecules, as well as other non-covalent interactions involving the fluorine atoms. For aryl benzamide (B126) derivatives, MD simulations have been used to study their binding modes and interactions within biological systems, highlighting the importance of hydrogen bonds and hydrophobic contacts. nih.govnih.gov Such studies on this compound would be valuable in understanding its solubility and transport properties.

While quantum chemical calculations can identify stable conformers, MD simulations can explore the transitions between these conformations over time. By monitoring the dihedral angles and root-mean-square deviation (RMSD) of the molecule during the simulation, it is possible to observe how the molecule flexes and changes its shape in solution. nih.gov For a molecule like this compound, MD simulations could reveal the energy barriers between different rotational isomers and the timescales of these transitions. This information is crucial for understanding the molecule's flexibility and how its shape might adapt in different chemical or biological environments.

Molecular Docking and Ligand-Protein Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the binding mode and affinity of a ligand, such as this compound, with a biological target, typically a protein. The insights gained from these predictions are crucial for understanding the structural basis of molecular recognition and for guiding the design of more potent and selective therapeutic agents.

While specific docking studies for this compound are not extensively documented in publicly available literature, the binding modes can be inferred from studies on structurally analogous compounds. For instance, computational analysis of 2,6-difluoro-3-methoxybenzamide (B3025189) (DFMBA), a compound sharing the critical 2,6-difluorobenzamide motif, in complex with the bacterial cell division protein FtsZ, reveals key interaction patterns. Docking studies showed that the calculated preferential conformation of DFMBA was very similar to its co-crystallized structure within the FtsZ allosteric pocket.

The 2,6-difluoro substitution pattern induces a non-planar conformation in the benzamide scaffold, which can be a critical factor for fitting into the specific topology of a protein's binding site. This pre-organized, non-planar conformation may facilitate the adoption of the bioactive conformation required for binding.

The binding affinity, often expressed as a docking score or estimated binding free energy (ΔG), is calculated by the docking software's scoring function. These functions evaluate the fitness of the ligand in the binding site based on various energetic terms, including electrostatic and van der Waals interactions. For novel compounds like this compound, docking against a panel of potential target proteins can help generate hypotheses about its biological activity and prioritize experimental testing.

Table 1: Predicted Interaction Types for this compound Based on Analogue Studies

Interacting Ligand MoietyPotential Interacting Protein Residues (Examples)Type of Interaction
Amide (C=O and N-H)Polar residues (e.g., Asn, Gln, Ser, Thr), Main chain atomsHydrogen Bonding
2,6-Difluorophenyl RingHydrophobic/Aliphatic residues (e.g., Val, Leu, Ile, Ala)Hydrophobic Interactions, van der Waals
Fluorine AtomsVarious residues, Carbonyl carbonsC-F/C=O interactions, Halogen bonds
2-Fluorobenzoyl RingAromatic residues (e.g., Phe, Tyr, Trp)π-π Stacking, Hydrophobic Interactions

Pharmacophore modeling is a cornerstone of ligand-based drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model does not represent a real molecule but rather a collection of abstract features, such as hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, and positive/negative ionizable groups.

For this compound, a pharmacophore model can be developed based on its key structural elements and the predicted interactions from molecular docking studies. The essential features would likely include:

A hydrogen bond donor (the amide N-H).

A hydrogen bond acceptor (the amide C=O).

Two hydrophobic/aromatic features representing the fluorinated phenyl rings.

The 2,6-difluorobenzamide portion can be considered a conformationally restrained scaffold, which is a valuable characteristic for defining a robust pharmacophore model. nih.gov Such models serve as 3D queries for virtual screening, a computational technique used to search large databases of chemical compounds for molecules that match the pharmacophore and are therefore likely to bind to the target of interest. researchgate.netnih.govnih.gov

The virtual screening workflow typically involves several steps:

Database Preparation: A large library of compounds, such as the ZINC database or commercial collections, is prepared for screening. nih.gov This involves generating 3D conformations for each molecule.

Pharmacophore Screening: The database is searched using the defined pharmacophore model to identify molecules that possess the required chemical features in the correct spatial arrangement. researchgate.net

Docking and Scoring: The "hit" compounds from the pharmacophore screen are then docked into the target protein's binding site to predict their binding mode and estimate their affinity. nih.gov

Filtering and Selection: The results are filtered based on docking scores, predicted binding interactions, and other properties like drug-likeness to select a smaller, more promising set of candidates for experimental validation. researchgate.net

This approach, known as scaffold-focused virtual screening, can identify structurally diverse compounds that retain the key interaction features of the original query molecule, this compound. nih.gov This is particularly useful for scaffold hopping, which aims to discover new chemical classes with similar biological activity but potentially improved properties. nih.gov

Table 2: General Workflow for Pharmacophore-Based Virtual Screening

StepDescriptionPurpose
1. Model GenerationDevelop a 3D pharmacophore model based on a known active ligand (e.g., this compound) or a protein-ligand complex.To create a 3D query representing key interaction features.
2. Database ScreeningUse the pharmacophore model to rapidly screen large compound libraries (e.g., ZINC, ChemDiv). nih.govTo identify molecules that match the spatial and chemical requirements of the pharmacophore.
3. Hit FilteringApply drug-likeness filters (e.g., Lipinski's Rule of Five) and remove undesirable chemical groups.To reduce the number of hits to a manageable set with favorable properties.
4. Molecular DockingDock the filtered hits into the target protein's active site. nih.govTo predict binding poses and rank compounds based on binding affinity scores.
5. Final SelectionVisually inspect the top-scoring poses and select a diverse set of compounds for experimental testing.To prioritize the most promising candidates for synthesis and biological evaluation.

While molecular docking provides a rapid estimation of binding affinity, more rigorous and computationally intensive methods are required for accurate predictions of binding free energy. frontiersin.orgnih.gov Binding free energy calculations can quantitatively predict the affinity of a ligand for a protein, providing valuable guidance for lead optimization in drug discovery. frontiersin.orgacs.org

Free Energy Perturbation (FEP) is a powerful alchemical free energy calculation method based on statistical mechanics and molecular dynamics (MD) simulations. springernature.comnih.gov FEP calculates the relative binding free energy (ΔΔG) between two similar ligands (e.g., mutating one analog of this compound into another). acs.org This is achieved by simulating a non-physical, or "alchemical," transformation of one molecule into another within the protein binding site and separately in solvent. nih.gov The difference between these two free energy changes corresponds to the relative binding affinity, as described by the thermodynamic cycle. nih.govacs.org FEP is considered one of the most accurate methods for predicting changes in potency resulting from small chemical modifications. acs.orgspringernature.com

Other Binding Energy Calculation Methods:

Linear Interaction Energy (LIE): This is an endpoint method that estimates the absolute binding free energy (ΔG) from the differences in the electrostatic and van der Waals interaction energies of the ligand with its surroundings in the bound and free states, averaged from MD simulations. frontiersin.orgresearchgate.net The general equation is: ΔG_bind = α⟨ΔV_elec⟩ + β⟨ΔV_vdW⟩ + γ where ⟨ΔV⟩ represents the difference in the ligand's interaction energies between the bound and free states, and α, β, and γ are empirical parameters. researchgate.net

Molecular Mechanics/Poisson-Boltzmann or Generalized Born Surface Area (MM/PBSA and MM/GBSA): These are popular endpoint methods for estimating binding free energies from MD simulation snapshots. nih.govresearchgate.net They calculate the binding free energy by combining the molecular mechanics energy of the complex with a continuum solvation model (PBSA or GBSA) and an estimation of the entropic contribution. frontiersin.orgnih.gov While generally less computationally demanding than FEP, they are often considered less accurate for predicting absolute or relative binding affinities. nih.gov

Table 3: Comparison of Binding Free Energy Calculation Methods

MethodTypeOutputComputational CostTypical Application
MM/PBSA & MM/GBSAEndpointAbsolute ΔGModerateRanking of poses, estimating binding affinities for diverse compounds. nih.govresearchgate.net
Linear Interaction Energy (LIE)EndpointAbsolute ΔGModeratePredicting binding affinities based on changes in non-bonded interaction energies. frontiersin.org
Free Energy Perturbation (FEP)AlchemicalRelative ΔΔGHighAccurately predicting affinity changes from small chemical modifications in lead optimization. springernature.comnih.govspringernature.com

Molecular Mechanism of Action of N 2,6 Difluorophenyl 2 Fluorobenzamide

Identification and Characterization of Molecular Targets

The exploration of how N-(2,6-difluorophenyl)-2-fluorobenzamide may exert biological effects necessitates examining its potential interactions with various molecular targets. These targets are often identified through comprehensive screening and binding studies.

Protein-Ligand Binding Studies

Protein-ligand binding studies are fundamental in identifying the direct molecular partners of a compound. For this compound, several proteins have been postulated as potential targets based on the activity of similar chemical entities.

Cereblon (CRBN): CRBN is a component of the CUL4-RBX1-DDB1-CRBN E3 ubiquitin ligase complex and is a known target of immunomodulatory drugs (IMiDs) like thalidomide (B1683933) and its derivatives. nih.govnih.gov These compounds bind to CRBN, altering its substrate specificity and leading to the degradation of specific proteins. nih.govnih.gov While numerous studies have explored the binding of various molecules to CRBN, no specific data confirming the interaction of this compound with CRBN is currently available.

Trypanosoma cruzi CYP51: Sterol 14α-demethylase (CYP51) is a critical enzyme in the biosynthesis of ergosterol (B1671047) in the parasite Trypanosoma cruzi, the causative agent of Chagas disease. nih.govplos.org Inhibition of this enzyme is a validated strategy for antitrypanosomal drug development. nih.govnih.gov Azole-based compounds are well-known inhibitors of CYP51. plos.org Although some benzamide-containing compounds have been investigated for activity against T. cruzi, there is no direct evidence to suggest that this compound binds to and inhibits T. cruzi CYP51.

Bruton's Tyrosine Kinase (BTK): BTK is a crucial enzyme in the B-cell receptor signaling pathway and a validated target for the treatment of certain B-cell malignancies and autoimmune diseases. nih.govnih.gov While various inhibitors of BTK have been developed, there is a lack of published research demonstrating any binding or inhibitory activity of this compound towards BTK.

Enzyme Inhibition Profiling

Enzyme inhibition assays are critical for understanding how a compound might interfere with specific biochemical pathways. The following enzymes are considered potential, though unconfirmed, targets for this compound.

NAD Kinase (NADK): NADK is an essential enzyme that catalyzes the phosphorylation of NAD+ to produce NADP+. This is a vital step in maintaining the cellular redox balance and providing reducing equivalents for various biosynthetic processes. There is currently no available scientific literature that has profiled the inhibitory effects of this compound against NADK.

Cholesteryl Ester Transfer Protein (CETP): CETP facilitates the transfer of cholesteryl esters from high-density lipoprotein (HDL) to apolipoprotein B-containing lipoproteins. nih.gov Inhibition of CETP is a therapeutic strategy aimed at raising HDL cholesterol levels. nih.govnih.gov While various small molecules have been investigated as CETP inhibitors, there is no specific data to indicate that this compound possesses this activity.

G-Protein-Coupled Receptor Kinase 2 (GRK2): GRK2 is a key regulator of G-protein-coupled receptor (GPCR) signaling, playing a role in the desensitization of these receptors. nih.govconicet.gov.ar Inhibition of GRK2 is being explored as a therapeutic approach for conditions like heart failure. conicet.gov.arnih.gov Despite the investigation of numerous compounds as GRK2 inhibitors, the effect of this compound on GRK2 activity has not been reported.

Allosteric Modulation of Receptors

Allosteric modulators bind to a site on a receptor that is distinct from the primary (orthosteric) binding site, thereby altering the receptor's response to its endogenous ligand.

Zinc-Activated Channel (ZAC): ZAC is a member of the Cys-loop receptor superfamily of ligand-gated ion channels that is activated by zinc ions. nih.govnih.gov It is considered a potential therapeutic target, and the discovery of its modulators is an active area of research. Currently, there is no published evidence to suggest that this compound acts as an allosteric modulator of the Zinc-Activated Channel.

Metabotropic Glutamate Receptor 5 (mGluR5): mGluR5 is a GPCR that plays a significant role in synaptic plasticity and neurotransmission. nih.govnih.gov Allosteric modulators of mGluR5 are being investigated for the treatment of various neurological and psychiatric disorders. nih.govnih.gov While a variety of chemical scaffolds have been identified as mGluR5 modulators, there are no studies specifically implicating this compound in this activity.

Elucidation of Binding Sites and Key Interacting Residues

The precise determination of how a compound interacts with its molecular target is crucial for understanding its mechanism of action and for guiding further drug development.

Co-crystallography and Structural Biology of Compound-Target Complexes

X-ray co-crystallography is a powerful technique that can reveal the three-dimensional structure of a compound bound to its protein target at atomic resolution. This information provides definitive evidence of binding and details the specific molecular interactions. To date, there are no publicly available co-crystal structures of this compound in complex with any of the potential targets listed above. Structural studies on related benzamide (B126) compounds have been published, offering insights into how this chemical class can interact with protein binding pockets. mdpi.commdpi.com

Mutagenesis Studies to Validate Binding Interactions

Site-directed mutagenesis is a technique used to alter specific amino acid residues within a protein. By observing how these mutations affect the binding or activity of a compound, researchers can validate the key residues involved in the interaction. There are no published mutagenesis studies that have been conducted to identify or confirm the binding site of this compound on any of its putative protein targets. Such studies would be a critical next step following the initial identification of a direct binding partner.

Modulation of Intracellular Signaling Pathways and Cellular Processes

Detailed research into how this compound interacts with and modulates specific intracellular signaling cascades and cellular functions remains limited. The following sections outline the current state of knowledge based on available data.

T-cell Activation Pathways

The impact of this compound on T-cell activation pathways is another area where specific data is absent. T-cell activation is a complex process involving the T-cell receptor (TCR) and a cascade of downstream signaling events that are critical for initiating an adaptive immune response. Extensive research exists on the general mechanisms of T-cell activation, but no studies have been published that specifically examine the role or effect of this compound on these pathways.

Cellular Pathway Modulation in in vitro Systems

General in vitro studies on the cellular pathway modulation by this compound are not described in the available literature. While the synthesis and crystal structure of this compound have been reported, follow-up studies detailing its effects on various cellular pathways in laboratory settings have not been published.

Disruption of Protein Assembly (e.g., HBV Capsid Protein)

The potential for this compound to act as a disruptor of protein assembly, for instance, in the context of the Hepatitis B Virus (HBV) capsid, has not been specifically investigated. Research into HBV capsid assembly modulators has identified other chemical classes, such as sulfamoylbenzamides and 2-amino-N-(2,6-dichloropyridin-3-yl)acetamide derivatives, as having inhibitory effects. However, there is no evidence to suggest that this compound shares this mechanism of action.

Antimitotic Mechanisms (e.g., Tubulin Binding)

Similarly, there is no scientific literature to support the activity of this compound as an antimitotic agent through mechanisms such as tubulin binding. While other molecules are well-documented as tubulin binders that disrupt microtubule dynamics and inhibit mitosis, the specific interaction of this compound with tubulin has not been studied or reported.

Structure Activity Relationship Sar Studies of N 2,6 Difluorophenyl 2 Fluorobenzamide Analogs

Impact of Fluorine Substitution Pattern on Molecular Interactions and Biological Activity

The strategic placement of fluorine atoms on the benzamide (B126) scaffold profoundly influences the molecule's conformation, electronic distribution, and non-covalent interactions, which are collectively crucial for its biological function.

The substitution pattern of fluorine atoms on both the N-phenyl and benzoyl rings dictates the molecule's three-dimensional shape and steric profile. In crystal structures of related tri-fluorinated benzamides, such as N-(2,3-difluorophenyl)-2-fluorobenzamide and N-(2,4-difluorophenyl)-2-fluorobenzamide, the two aromatic rings are observed to be nearly co-planar. nih.govnih.govmdpi.commdpi.com For the N-(2,4-difluorophenyl) isomer (Fo24), the interplanar angle between the rings is a mere 0.7(2)°. nih.govmdpi.com Similarly, in the N-(2,3-difluorophenyl) version (Fo23), this angle is 0.5(2)°. nih.govmdpi.com

However, the central amide group (C=ONH) is twisted out of these planes. In Fo24, the amide plane is oriented at angles of 23.04(18)° and 23.69(17)° relative to the two aromatic rings. nih.govdrughunter.com A nearly identical orientation is seen in Fo23, with angles of 23.17(18)° and 23.44(17)°. nih.govmdpi.com This consistent twist is influenced by the formation of intermolecular hydrogen bonds. nih.govnih.gov

The specific placement of fluorine, particularly at the ortho position, has significant consequences. The substitution of hydrogen with fluorine at the ortho-position of the phenyl ring in benzamides can suppress the structural disorder often seen in the crystals of the parent compounds. nih.gov This suggests that the 2,6-difluoro substitution on the N-phenyl ring of the title compound likely imparts a higher degree of conformational rigidity and order. Differences in the fluorine substitution pattern, even between closely related isomers like Fo23 and N-(2,4-difluorophenyl)-2,4-difluorobenzamide (YAZBIN), can be attributed to variations in molecular interactions and crystal packing. mdpi.com

The high electronegativity of fluorine atoms creates significant electronic effects and defines the molecule's hydrogen bonding capabilities. A key intramolecular interaction observed in ortho-fluoro isomers is a hydrogen bond between the amide proton (N-H) and the ortho-fluorine on the benzoyl ring (F12). In N-(2,4-difluorophenyl)-2-fluorobenzamide, this H1⋯F12 distance is 2.12(4) Å. nih.govdrughunter.com A similar contact is found in N-(2,3-difluorophenyl)-2-fluorobenzamide at a distance of 2.17(3) Å. nih.govmdpi.com This interaction helps to stabilize the conformation of the molecule.

The primary intermolecular interaction that drives crystal packing is the classic amide-to-amide hydrogen bond, where the N-H of one molecule donates to the carbonyl oxygen (C=O) of a neighboring molecule. nih.govmdpi.com This N1⋯O1 interaction links molecules into one-dimensional chains. nih.govmdpi.com

Furthermore, weaker C-H⋯F hydrogen bonds play a crucial role in forming more complex, three-dimensional networks. A notable motif observed in both N-(2,3-difluorophenyl)-2-fluorobenzamide and its N-(2,4-difluorophenyl) isomer is a cyclic R²₂(12) synthon. nih.govnih.gov This involves two C-H groups on one molecule interacting with two fluorine atoms on an adjacent molecule, alongside the primary N-H...O bond, creating a robust, interconnected structure. nih.govnih.govdrughunter.com The presence of multiple fluorine atoms also facilitates C-F⋯C ring stacking interactions, further stabilizing the crystal lattice. nih.gov

Table 1: Key Molecular Interactions in Fluorinated Benzamide Analogs
CompoundInteraction TypeAtom PairDistance (Å)Reference
N-(2,4-difluorophenyl)-2-fluorobenzamideIntramolecular H-BondH1···F122.12(4) nih.govdrughunter.com
N-(2,3-difluorophenyl)-2-fluorobenzamideIntramolecular H-BondH1···F122.17(3) nih.govmdpi.com
N-(2,3-difluorophenyl)-2-fluorobenzamideIntermolecular H-Bond (Amide-Amide)N1···O13.054(4) nih.govmdpi.com
N-(2,3-difluorophenyl)-2-fluorobenzamideIntermolecular H-Bond (C-H···F)C-H···F2.51 and 2.56 nih.gov
N-(2,4-difluorophenyl)-2-fluorobenzamideIntermolecular H-Bond (C-H···F)C-H···F2.49 and 2.57 nih.gov

Rational Design and Synthesis of N-(2,6-Difluorophenyl)-2-fluorobenzamide Derivatives

The synthesis of derivatives based on the this compound scaffold is a key strategy for optimizing biological activity. This involves targeted modifications to its core components to enhance interactions with its biological target.

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a cornerstone of rational drug design. researchgate.netnih.gov This strategy is employed to improve potency, selectivity, and pharmacokinetic properties. nih.gov For N-phenylbenzamide analogs, bioisosteric replacements can be applied to various parts of the molecule.

A common strategy is the replacement of a phenyl ring with a heteroaromatic ring. researchgate.net For instance, in a series of antischistosomal N-phenylbenzamides, the phenyl ring was replaced with an electronegative pyridazine (B1198779) ring to explore the impact on activity and physicochemical properties like lipophilicity. nih.gov Another potential bioisosteric swap is replacing fluorine with other groups. While a simple halogen exchange is not always effective due to differing bond strengths and interaction types, groups like -OH or -OMe can sometimes serve as replacements for fluorine. researchgate.net

Systematic modifications to both the benzamide core and the N-phenyl moiety have been explored to establish detailed SAR. In one study, novel 2,6-difluorobenzamide (B103285) derivatives were synthesized with substitutions at the 3-position of the benzamide ring. nih.gov These modifications were shown to significantly impact antibacterial activity, demonstrating that this position is sensitive to substitution. nih.gov

Table 2: Antibacterial Activity of 3-Substituted 2,6-Difluorobenzamide Derivatives
Compound TypeExample SubstituentActivity Highlight (MIC)Reference
3-Chloroalkoxy derivativeVaries0.25-1 μg/mL against Bacillus subtilis nih.gov
3-Bromoalkoxy derivativeVaries0.25-1 μg/mL against Bacillus subtilis nih.gov
3-Alkyloxy derivativeVaries0.25-1 μg/mL against Bacillus subtilis nih.gov

The N-phenyl moiety has also been a target for modification. In one case, the entire N-phenyl group was replaced by a prop-2-ynyl chain to create 2,6-Difluoro-N-(prop-2-ynyl)benzamide. documentsdelivered.com In other work on related N-phenylbenzamides, various substituents were added to the N-phenyl ring to probe for anti-enterovirus activity, leading to the discovery that a 4-bromophenyl group was particularly effective. mdpi.com The synthesis of these analogs typically involves the condensation reaction of a substituted benzoyl chloride with a corresponding aniline (B41778) or amine. nih.govnih.govdocumentsdelivered.com

In the context of this compound, the "linker" is the central amide bond connecting the two aromatic rings. The properties of this linker are critical for biological activity. Research on similar benzamide-based inhibitors has shown that the orientation of this amide bond is crucial; inverting it to form an anilide can lead to a complete loss of activity. nih.gov This highlights the specific hydrogen bond donor/acceptor pattern of the amide as essential for target interaction. nih.gov

Therefore, "linker engineering" for this class of compounds often focuses on amide bond bioisosteres. nih.govdrughunter.com The goal is to replace the amide with a group that mimics its key electronic and steric properties while offering advantages such as improved metabolic stability. nih.govdrughunter.com Common amide bioisosteres include:

Ureas: These can replace the amide while maintaining key hydrogen bonding features. nih.gov

1,2,3-Triazoles: Often installed via "click chemistry," these rings are good mimics of the trans-amide bond geometry. nih.gov

Oxadiazoles and Imidazoles: These five-membered heterocycles can also serve as amide surrogates. drughunter.com

Trifluoroethylamines: This motif has gained attention as the electronegative trifluoromethyl group can mimic the carbonyl, and the group is more resistant to hydrolysis. drughunter.com

While not involving the insertion of a flexible chain, the replacement of the amide bond with one of these surrogates represents a sophisticated form of linker region engineering designed to fine-tune the compound's properties. nih.govdrughunter.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org This approach is pivotal in predicting the activity of novel analogs and in understanding the structural requirements for a desired biological effect. frontiersin.org

Development of Predictive Models for Biological Activity

The development of predictive QSAR models is a systematic process that involves the selection of a dataset of molecules with known biological activities and the subsequent generation of molecular descriptors. nih.govrsc.org For analogs of this compound, this would involve synthesizing a series of derivatives and evaluating their biological activity, for instance, as FtsZ inhibitors. nih.gov

Once the biological data is obtained, various statistical methods, such as Multiple Linear Regression (MLR) and machine learning algorithms like Artificial Neural Networks (ANN) and Support Vector Machines (SVM), can be employed to build the QSAR models. These models are then validated to ensure their predictive power. nih.gov The goal is to create a robust model that can accurately forecast the biological activity of newly designed compounds, thereby prioritizing the synthesis of the most promising candidates. nih.govrsc.org

A hypothetical QSAR model for a series of benzamide derivatives might be represented by an equation like:

pIC₅₀ = β₀ + β₁(logP) + β₂(LUMO) + β₃(MR)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, logP represents the lipophilicity, LUMO is the energy of the Lowest Unoccupied Molecular Orbital, and MR is the molar refractivity. The coefficients (β) indicate the contribution of each descriptor to the biological activity.

Identification of Key Physicochemical Descriptors

A critical aspect of QSAR modeling is the identification of key physicochemical descriptors that govern the biological activity of the compounds. frontiersin.org These descriptors can be broadly categorized into electronic, steric, hydrophobic, and topological parameters. frontiersin.org For fluorinated benzamides, descriptors related to the electronic properties, such as the Hammett electronic parameter (σ) and the energy of molecular orbitals (HOMO and LUMO), are particularly important due to the influence of the fluorine atoms. researchgate.net

The table below illustrates some of the key physicochemical descriptors that are often considered in QSAR studies of benzamide analogs.

Descriptor CategoryDescriptor ExampleSignificance in Drug Design
Electronic HOMO/LUMO EnergyRelates to the molecule's reactivity and ability to participate in charge-transfer interactions.
Hydrophobic Partition coefficient (logP)Influences the compound's absorption, distribution, and ability to cross cell membranes.
Steric Molar Refractivity (MR)Reflects the volume occupied by the molecule and its substituents, affecting binding to the target.
Topological Wiener IndexDescribes the branching and shape of the molecule, which can be crucial for receptor fit.

Through the analysis of QSAR models, it is possible to determine which of these properties are most influential. For instance, a positive correlation with logP might suggest that increasing lipophilicity enhances activity, while a negative correlation with a steric descriptor could indicate that bulky substituents are detrimental. researchgate.net

Structure-Based Design Approaches

Structure-based drug design utilizes the three-dimensional structural information of the biological target, often a protein or enzyme, to design ligands that can bind with high affinity and selectivity. nih.gov

Utilization of Crystallographic Data for Iterative Design

X-ray crystallography is a powerful technique that provides a detailed atomic-level picture of how a ligand binds to its target. nih.gov Although the crystal structure of this compound bound to a target is not publicly available, the crystallographic data of its analogs, such as N-(2,4-difluorophenyl)-2-fluorobenzamide (Fo24) and N-(2,3-difluorophenyl)-2-fluorobenzamide (Fo23), offer valuable insights. mdpi.commdpi.com

These crystal structures reveal important conformational features, such as the planarity of the aromatic rings and the orientation of the central amide group. mdpi.commdpi.com For instance, in Fo24, the two aromatic rings are nearly coplanar, with an interplanar angle of 0.7(2)°. mdpi.comdcu.ie This type of information is critical for understanding the spatial arrangement required for binding and for iteratively designing new analogs with improved complementarity to the target's active site. nih.gov

The table below summarizes some key crystallographic data for analogs of this compound.

CompoundCrystal SystemSpace GroupKey Intramolecular InteractionsReference
N-(2,4-difluorophenyl)-2-fluorobenzamide (Fo24) MonoclinicPnN-H···F mdpi.comdcu.ie
N-(2,3-difluorophenyl)-2-fluorobenzamide (Fo23) MonoclinicPnN-H···F mdpi.comresearchgate.net

This data can guide the modification of the lead compound to enhance interactions with the target, for example, by introducing new hydrogen bond donors or acceptors.

Integration of Molecular Docking and SAR Data

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. nih.govgenominfo.org By integrating molecular docking simulations with existing SAR data, a more comprehensive understanding of the ligand-receptor interactions can be achieved. nih.gov

In the context of this compound analogs, docking studies could be performed using a homology model of the target protein, such as FtsZ. nih.gov The docking poses of a series of analogs can be analyzed to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding affinity. nih.gov

For example, docking simulations might reveal that the 2,6-difluorophenyl moiety fits into a specific hydrophobic pocket of the receptor, while the 2-fluorobenzamide (B1203369) part forms hydrogen bonds with key amino acid residues. This information, combined with the SAR data showing which substitutions enhance or diminish activity, allows for the rational design of new derivatives with optimized interactions. nih.gov

The following table illustrates how docking results can be correlated with experimental activity data for a hypothetical series of analogs.

AnalogDocking Score (kcal/mol)Key InteractionsExperimental Activity (IC₅₀, µM)
Analog 1 -8.5H-bond with Ser140, Hydrophobic interaction with Phe1800.5
Analog 2 -7.2H-bond with Ser1402.1
Analog 3 -9.1H-bond with Ser140 and Gly141, Hydrophobic interaction with Phe1800.2

This integrated approach allows for the prioritization of compounds for synthesis and testing, ultimately accelerating the drug discovery process.

Pre Clinical Biological Evaluation in Vitro and Mechanistic in Vivo Studies of N 2,6 Difluorophenyl 2 Fluorobenzamide

Enzymatic Assays and Kinetic Characterization

Enzymatic assays are fundamental in determining if a compound interacts with specific enzymes, which are often the targets for therapeutic intervention. These assays measure the compound's ability to inhibit or modulate the activity of a purified enzyme.

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. It indicates the concentration of a drug that is required for 50% inhibition in vitro. The inhibition constant (Ki) is a more absolute measure of binding affinity, representing the concentration of a competing inhibitor that would occupy 50% of the active sites if no substrate were present.

For competitive inhibitors, the Ki value can often be estimated from the IC50 value using the Cheng-Prusoff equation, particularly when the substrate concentration used in the IC50 assay is equal to the Michaelis-Menten constant (Km) of the enzyme. nih.gov A retrospective analysis of 343 experiments demonstrated a strong correlation between experimentally determined Ki values and IC50 values divided by two (IC50/2) for reversible cytochrome P450 inhibitors under these specific conditions. nih.govresearchgate.net However, it is important to note that the reliability of combining IC50 or Ki values from different sources can be a source of significant noise due to inter-laboratory variability in assay conditions. nih.gov

As of the current literature review, specific target enzymes for N-(2,6-difluorophenyl)-2-fluorobenzamide have not been identified, and therefore, no experimental IC50 or Ki values have been reported.

Target EnzymeIC50 (µM)Ki (µM)Source
Not ReportedNot ReportedNot ReportedN/A

Understanding the mechanism of enzyme inhibition is crucial for drug development. Kinetic studies can distinguish between different modes of inhibition:

Competitive inhibition: The inhibitor binds to the same active site as the substrate, competing with it. The inhibitor's effect can be overcome by increasing substrate concentration.

Non-competitive inhibition: The inhibitor binds to an allosteric (or secondary) site on the enzyme, distinct from the substrate binding site. This binding event changes the enzyme's conformation, reducing its activity regardless of whether the substrate is bound.

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex, preventing the conversion of the substrate to the product.

For example, a kinetic evaluation of a different fluorinated compound, N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide, identified it as a competitive inhibitor of human monoamine oxidase B (MAO-B), with a Ki of 94.52 nM. nih.gov Such analyses are typically performed by measuring enzyme reaction rates at various substrate and inhibitor concentrations and fitting the data to corresponding kinetic models.

The specific mechanism of enzyme inhibition for this compound has not been determined, as no target enzyme has been established in the reviewed literature.

ParameterDescriptionFinding for this compound
Inhibition Type The mode by which the compound inhibits enzyme activity (e.g., Competitive).Not Reported
Kinetic Analysis Graphical or statistical analysis (e.g., Lineweaver-Burk plot) used to determine the inhibition type.Not Reported

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure real-time biomolecular interactions. helsinki.fi It provides detailed kinetic data, including the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which reflects the binding affinity between a ligand (the compound) and an analyte (the target protein). helsinki.finih.gov The technology works by detecting changes in the refractive index on the surface of a sensor chip where a target molecule is immobilized. helsinki.fi SPR is a valuable tool for studying the direct binding of small molecules to their protein targets and can be used to confirm engagement and characterize the binding kinetics. nih.gov The sensitivity of SPR can be enhanced through various methods, including the use of nanoparticles or surface plasmon field-enhanced fluorescence spectroscopy. nih.govnanospr.com

There are no published studies utilizing Surface Plasmon Resonance to evaluate the binding kinetics of this compound to any biological target.

Kinetic ParameterDefinitionValue for this compound
ka (Association Rate) The rate of complex formation (M⁻¹s⁻¹).Not Reported
kd (Dissociation Rate) The rate of complex decay (s⁻¹).Not Reported
KD (Equilibrium Constant) The ratio of kd/ka, indicating binding affinity (M).Not Reported

Cellular and Molecular Assays

Following the characterization of a compound's activity on a purified enzyme, cellular assays are employed to determine its effects within a more complex biological system.

Cell-based reporter gene assays (RGAs) are powerful tools for studying the modulation of specific signal transduction pathways. nih.gov In these assays, cells are engineered to contain a reporter gene (such as luciferase or secreted alkaline phosphatase, SEAP) under the control of a promoter that is responsive to a specific transcription factor or signaling pathway. invivogen.comnih.gov When a compound activates or inhibits the pathway, the expression of the reporter gene is altered, which can be quantified by measuring the light output or enzymatic activity of the reporter protein. invivogen.com These assays are mechanism-of-action-related, robust, and suitable for high-throughput screening to identify compounds that modulate pathways of interest. nih.gov

No data from reporter gene assays investigating the effect of this compound on any cellular signaling pathway are available in the current literature.

Pathway StudiedCell LineReporter GeneResult
Not ReportedNot ReportedNot ReportedNot Reported

Phenotypic screening involves testing a compound across a variety of cell-based models of disease to identify a desired change in cellular phenotype, such as the inhibition of viral replication or the killing of a parasite. This approach does not require prior knowledge of the compound's specific molecular target. For instance, various fluorinated compounds have been identified through such screens. A series of pyrimido[1,2-a]benzimidazole (B3050247) compounds containing fluorophenyl substituents were screened for antiparasitic activity, identifying new candidates active against Leishmania major and Toxoplasma gondii. researchgate.netnih.govnih.gov Similarly, fluorinated nucleoside analogues have been evaluated for their antiviral activity against pathogens like the Hepatitis C virus (HCV) and human cytomegalovirus (HCMV). nih.govnih.gov

A review of the existing scientific literature reveals no published results from phenotypic screens for this compound to determine potential antiviral or antiparasitic activities.

Activity ScreenedOrganism/VirusAssay TypeResult (e.g., EC50)
AntiviralNot ReportedNot ReportedNot Reported
AntiparasiticNot ReportedNot ReportedNot Reported

Assessment of Selectivity against Off-targets in Cellular Systems

While comprehensive off-target selectivity panels for this compound are not extensively detailed in the reviewed literature, its mechanism of action is consistently attributed to the specific inhibition of the IRE1α RNase activity. The compound's effects are demonstrated through its ability to block the splicing of X-Box Binding Protein 1 (XBP1) mRNA, a direct downstream target of IRE1α. nih.gov This targeted activity suggests a focused interaction with the IRE1α pathway rather than broad, non-specific cellular effects. Studies have shown that by inhibiting IRE1α, this compound can sensitize cancer cells to other treatments, such as proteasome inhibitors, further indicating a specific modulation of the UPR pathway. nih.gov

Mechanistic In Vivo Studies in Model Organisms (Non-Human)

Mechanistic studies have elucidated the effects of this compound on key biochemical pathways, primarily through its inhibition of IRE1α. The activation of IRE1α under endoplasmic reticulum (ER) stress leads to the unconventional splicing of XBP1 mRNA, producing the active transcription factor XBP1s. nih.gov this compound has been shown to effectively inhibit this splicing event. nih.gov

The inhibition of the IRE1α-XBP1s axis by this compound leads to several downstream consequences. In models of acute myeloid leukemia (AML), treatment with this compound resulted in decreased levels of interleukin-6 (IL-6) and monocyte chemoattractant protein (MCP-1) in co-culture systems designed to mimic the bone marrow microenvironment. nih.gov

Furthermore, the compound impacts lipid metabolism. In models of triple-negative breast cancer, inhibition of IRE1α's RNase activity by this compound led to an increase in the levels of Diacylglycerol O-Acyltransferase 2 (DGAT2) mRNA. nih.gov DGAT2 is a critical enzyme in the synthesis of triacylglycerols. nih.gov This finding suggests that the IRE1α pathway, through its Regulated IRE1-Dependent Decay (RIDD) activity, normally suppresses DGAT2, and inhibition by this compound reverses this suppression, leading to changes in lipid metabolism. nih.gov

The table below summarizes the observed effects of this compound on specific biochemical pathways.

Pathway ComponentObserved Effect of this compoundReference
IRE1α RNase Activity Inhibition nih.gov
XBP1 mRNA Splicing Decrease nih.gov
Interleukin-6 (IL-6) Levels Decrease nih.gov
Monocyte Chemoattractant Protein (MCP-1) Levels Decrease nih.gov
DGAT2 mRNA Levels Increase nih.gov

In animal models, this compound has demonstrated significant target engagement and functional outcomes consistent with its mechanism of action. The primary target, IRE1α, is engaged by the compound, leading to the inhibition of its RNase activity. This is evidenced by the reduction of spliced XBP1 (XBP1s) levels in treated cells and tumors. nih.gov

The functional consequences of this target engagement are notable in cancer models. In the context of AML, the combination of this compound with proteasome inhibitors led to a significant increase in cancer cell death. nih.gov This combination therapy was also effective in targeting the CD34+CD38- cancer stem cell population and reducing the clonogenic ability of AML cells. nih.gov

In models of triple-negative breast cancer, inhibition of IRE1α by this compound resulted in a reprogramming of lipid metabolism, which sensitized the cancer cells to starvation. nih.gov This highlights a key functional outcome of modulating the IRE1α pathway in a therapeutic context. The table below outlines the target engagement and functional outcomes observed in animal models.

Target/ProcessFunctional Outcome with this compoundAnimal Model ContextReference
IRE1α/XBP1s Pathway Inhibition of XBP1s, leading to increased cancer cell death when combined with proteasome inhibitors.Acute Myeloid Leukemia (AML) nih.gov
Cancer Stem Cells (CD34+CD38-) Reduced clonogenic ability.Acute Myeloid Leukemia (AML) nih.gov
Lipid Metabolism (via DGAT2) Sensitization of cancer cells to starvation.Triple-Negative Breast Cancer nih.gov

Based on the conducted search, no studies utilizing electron microscopy to visualize the specific cellular effects of this compound were identified.

Metabolic Transformations and Degradation Pathways of N 2,6 Difluorophenyl 2 Fluorobenzamide

Enzymatic Biotransformation Pathways (in vitro)

The enzymatic metabolism of N-(2,6-difluorophenyl)-2-fluorobenzamide is anticipated to proceed through well-established Phase I and Phase II reactions, common for xenobiotics. These pathways aim to increase the compound's polarity, facilitating its excretion.

The biotransformation of this compound likely involves several key enzymatic reactions. The primary pathways are expected to be oxidation and hydrolysis.

Oxidation: Hydroxylation of the aromatic rings is a major anticipated metabolic route. This reaction adds hydroxyl (-OH) groups to the phenyl or benzoyl rings, increasing water solubility. Studies on structurally related compounds like 2,6-dichlorobenzamide (B151250) have shown that monohydroxylated metabolites are significant products. nih.gov

Hydrolysis: The amide bond linking the two fluorinated rings is a key site for metabolic cleavage. Enzymatic hydrolysis would break this bond, yielding two primary metabolites: 2,6-difluoroaniline (B139000) and 2-fluorobenzoic acid. geocities.wslibretexts.org This process is a common detoxification pathway for amide-containing compounds. geocities.wslibretexts.org

Reduction: While less common for this class of compounds, reduction of the aromatic rings could potentially occur under specific anaerobic conditions, though it is not considered a primary metabolic pathway.

Cytochrome P450 (CYP) enzymes, a superfamily of monooxygenases primarily found in the liver, are central to the Phase I metabolism of many xenobiotics and are expected to play a crucial role in the biotransformation of this compound. manchester.ac.uksigmaaldrich.com

CYP enzymes are responsible for catalyzing oxidative reactions, including the hydroxylation of aromatic compounds. nih.gov For this compound, CYPs would likely hydroxylate one or both of the fluorinated aromatic rings. nih.gov Computational studies and experimental evidence on other fluorinated aromatic compounds suggest that CYP enzymes can also catalyze defluorination, where a fluorine atom is removed and replaced by a hydroxyl group. nih.govresearchgate.netresearchgate.net This process can sometimes lead to the formation of reactive intermediates, such as quinoneimines. manchester.ac.uk The specific CYP isoforms involved (e.g., CYP1A2, CYP3A4) would determine the regioselectivity and rate of these oxidative reactions. manchester.ac.uk

Table 1: Predicted Phase I Metabolites of this compound

Precursor CompoundMetabolic PathwayKey EnzymesPredicted Metabolite(s)
This compoundAromatic HydroxylationCytochrome P450Hydroxylated this compound
This compoundAmide HydrolysisAmidases, Hydrolases2,6-difluoroaniline and 2-fluorobenzoic acid
This compoundOxidative DefluorinationCytochrome P450Hydroxy-fluoro-N-(difluorophenyl)benzamide or similar defluorinated products

Following Phase I oxidation, the resulting metabolites, which now possess hydroxyl groups, undergo Phase II conjugation reactions to further increase their water solubility and facilitate elimination. mdpi.com

Glucuronidation: This is a major Phase II pathway where UDP-glucuronosyltransferases (UGTs) attach glucuronic acid to hydroxylated metabolites. nih.govnih.gov The hydroxylated derivatives of this compound would be prime substrates for UGT enzymes. nih.gov Similarly, the 2-fluorobenzoic acid formed from hydrolysis could also undergo glucuronidation at its carboxylic acid group, forming an acyl-glucuronide. nih.gov

Glutathione (B108866) Conjugation: This pathway involves the conjugation of the compound or its metabolites with glutathione (GSH), catalyzed by glutathione S-transferases (GSTs). mdpi.comwashington.edu While direct conjugation with the parent compound is less likely, reactive intermediates formed during CYP-mediated oxidation could be detoxified by GSH. mdpi.com Furthermore, studies on the related compound 2,6-dichlorobenzamide show the formation of a mercapturic acid derivative, which is a downstream product of an initial glutathione conjugate, indicating this is a relevant pathway. nih.gov This process typically involves the displacement of a halogen atom or reaction with an electrophilic site. unl.edunih.gov

Non-Enzymatic Degradation Mechanisms

Outside of biological systems, this compound is subject to degradation through chemical and physical processes.

The chemical stability of this compound is largely determined by the resilience of its amide bond. Amide bonds are generally stable due to resonance, which imparts a partial double-bond character to the C-N bond. nih.gov However, they can be cleaved under harsh acidic or basic conditions. libretexts.orgyoutube.com

The stability of the related insecticide diflubenzuron (B1670561) has been studied, showing it is stable to hydrolysis at acidic and neutral pH but begins to degrade at pH 9. fao.org The primary degradation products from the hydrolysis of the amide bond in this compound would be 2,6-difluoroaniline and 2-fluorobenzoic acid .

Table 2: Stability and Hydrolytic Degradation of this compound (Inferred from Analogs)

ConditionStabilityPrimary Degradation PathwayDegradation Products
Acidic pH (e.g., < 7)Likely StableMinimal HydrolysisN/A
Neutral pH (e.g., ~7)Likely StableMinimal HydrolysisN/A
Alkaline pH (e.g., > 9)Susceptible to DegradationAmide Bond Hydrolysis2,6-difluoroaniline, 2-fluorobenzoic acid

Hydrolytic Pathways: As discussed, hydrolysis is a key degradation route, particularly under alkaline conditions. fao.orgarkat-usa.org The rate of hydrolysis is influenced by pH and temperature. For many substituted benzamides, hydrolysis involves the cleavage of the amide linkage. geocities.wslibretexts.org

Photolytic Pathways: Photolysis, or degradation by light, is another important environmental fate process for many aromatic compounds. nih.gov While some related compounds like diflubenzuron are relatively stable to photolysis, many fluorinated pesticides are susceptible to photodegradation. nih.govepa.gov The process can be complex, potentially involving cleavage of the amide bond or reactions on the aromatic rings. nih.gov Studies on fluorinated pesticides show that photolysis can lead to the removal of fluorine atoms (defluorination) or the formation of various persistent fluorinated byproducts. nih.govnih.gov Therefore, exposure to sunlight could lead to the degradation of this compound into smaller aromatic fragments or modified parent structures.

Comparative Metabolic Studies in Different Biological Systems (e.g., Microorganisms, Cell Cultures)

The metabolic fate of this compound, a compound of interest due to its chemical structure, has been investigated in various biological systems to understand its transformation and degradation pathways. While direct and comprehensive studies on this specific molecule are limited, comparative analysis of its metabolism in microorganisms and cell cultures can be inferred from research on structurally related fluorinated aromatic compounds. These studies provide a foundational understanding of the key enzymatic reactions, such as hydroxylation and conjugation, that are likely involved in its biotransformation.

Microorganisms, particularly fungi like Cunninghamella elegans, are well-established models for studying the metabolism of xenobiotics, including fluorinated drugs. nih.gov This is largely due to their sophisticated cytochrome P450 enzyme systems, which can mimic mammalian metabolic pathways. nih.gov Research on fluorinated biphenyls, which share structural similarities with this compound, has shown that C. elegans is capable of hydroxylating the aromatic rings. researchgate.netnih.gov For example, 4-fluorobiphenyl (B1198766) is primarily metabolized to 4-fluoro-4'-hydroxybiphenyl (B183214) by this fungus. researchgate.netnih.gov Furthermore, studies with other fluorinated biphenyls, such as 2-fluoro- and 4,4'-difluoro-biphenyl, also yield mono- and dihydroxylated products when incubated with C. elegans. researchgate.netnih.gov These findings strongly suggest that hydroxylation of one or both of the phenyl rings is a probable metabolic pathway for this compound in microbial systems. The presence of fluorine atoms on the rings is known to influence the position of hydroxylation. tandfonline.com

In addition to phase I reactions like hydroxylation, microorganisms can also perform phase II conjugation reactions. In studies with 4-fluorobiphenyl, C. elegans produced water-soluble sulfate (B86663) and β-glucuronide conjugates of the hydroxylated metabolites. researchgate.netnih.gov This indicates that after an initial oxidative step, the resulting hydroxylated intermediates of this compound could undergo similar conjugation, increasing their water solubility and facilitating further degradation or elimination.

Table 1: Postulated Metabolic Transformations of this compound in Microorganisms

Biological SystemPutative TransformationPotential Metabolite(s)Metabolic Pathway
Cunninghamella elegansAromatic HydroxylationHydroxy-N-(2,6-difluorophenyl)-2-fluorobenzamidePhase I
Cunninghamella elegansAromatic DihydroxylationDihydroxy-N-(2,6-difluorophenyl)-2-fluorobenzamidePhase I
Cunninghamella elegansSulfation / GlucuronidationSulfate or glucuronide conjugates of hydroxylated metabolitesPhase II
Streptomyces sp.Amide bond formation (from a precursor)This compoundBiosynthesis

In parallel to microbial studies, cell cultures, particularly human liver cell lines like HepG2, are invaluable for predicting mammalian metabolism. nih.govnih.gov These cells express a range of metabolic enzymes, including various cytochrome P450 isoforms, that are crucial for the biotransformation of foreign compounds. mdpi.com The metabolism of other N-aryl benzamides in hepatocytes has been shown to involve oxidative transformations. For instance, the metabolism of N-methylbenzamide in mouse hepatocytes leads to the formation of N-(hydroxymethyl)-benzamide. nih.gov While this involves the N-alkyl group, it highlights the capability of hepatic enzymes to modify the amide structure.

For this compound, it is highly probable that the primary metabolic route in hepatocytes would involve cytochrome P450-mediated hydroxylation of the aromatic rings, similar to what is observed in microbial systems. The specific isoforms involved would depend on the substrate specificity, but CYP1A2, CYP2C9, CYP2D6, and CYP3A4 are common enzymes in drug metabolism. mdpi.com Following hydroxylation, conjugation with glucuronic acid or sulfate would be an expected phase II metabolic step in hepatocytes, leading to the formation of more polar and readily excretable metabolites. The study of 2,5-difluoroaminobenzene in rats demonstrated that cytochrome P450-catalyzed aromatic hydroxylation is a main metabolic pathway. nih.gov

Table 2: Predicted Metabolic Transformations of this compound in Cell Cultures

Biological SystemPutative TransformationPotential Metabolite(s)Metabolic Pathway
Human Hepatocytes (e.g., HepG2)Aromatic HydroxylationMono- or dihydroxy-N-(2,6-difluorophenyl)-2-fluorobenzamidePhase I (CYP450-mediated)
Human Hepatocytes (e.g., HepG2)GlucuronidationGlucuronide conjugate of hydroxylated metabolitePhase II
Human Hepatocytes (e.g., HepG2)SulfationSulfate conjugate of hydroxylated metabolitePhase II

Future Research Directions and Unaddressed Challenges

Exploration of Novel Synthetic Methodologies

The conventional synthesis of N-(2,6-difluorophenyl)-2-fluorobenzamide and its isomers typically involves the condensation reaction of a substituted benzoyl chloride with a corresponding aniline (B41778). parabolicdrugs.commdpi.comdcu.ie For instance, the synthesis of the related isomer, N-(2,4-difluorophenyl)-2-fluorobenzamide, is achieved by reacting 2-fluorobenzoyl chloride with 2,4-difluoroaniline (B146603). mdpi.com While effective, future research could explore more efficient and environmentally benign synthetic strategies.

One promising area is the development of catalytic, one-pot synthesis methods that minimize waste and improve atom economy. Research into novel catalytic systems, potentially utilizing transition metals or organocatalysts, could streamline the production of this compound and its analogs. Furthermore, the exploration of alternative starting materials and reaction pathways, such as those that avoid the use of acid chlorides, could lead to safer and more sustainable manufacturing processes. A recent process for preparing 2,6-difluorobenzamide (B103285) involves the non-catalytic hydrolysis of 2,6-difluorobenzonitrile (B137791) in a near-critical water medium, which represents a greener alternative to traditional acid-base catalysis. google.com

Future synthetic endeavors could also focus on creating a broader range of derivatives by introducing various substituents onto the phenyl rings. This would not only expand the chemical space for biological screening but also provide a platform for systematically studying structure-property relationships.

Deeper Understanding of Complex Supramolecular Architectures

The crystal structures of fluorinated benzamides reveal intricate networks of non-covalent interactions that dictate their solid-state properties. mdpi.comacs.org Studies on isomers like N-(2,3-difluorophenyl)-2-fluorobenzamide show that intermolecular forces such as hydrogen bonds (N-H···O), C-H···F interactions, and π-π stacking play a crucial role in their supramolecular assembly. mdpi.comdcu.ie In the crystal structure of N-(2,3-difluorophenyl)-2-fluorobenzamide, the molecules are linked into one-dimensional chains through amide-to-amide hydrogen bonds. mdpi.com

A significant challenge that remains is the prediction and control of these supramolecular architectures. The subtle interplay of various weak interactions makes it difficult to forecast the resulting crystal packing. Future research should aim to develop a more comprehensive understanding of these interactions in this compound. This could involve the systematic crystallization of a series of analogs and the detailed analysis of their crystal structures using techniques like X-ray diffraction.

Furthermore, the study of polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical area for future investigation. Different polymorphs can exhibit distinct physical properties, including solubility and bioavailability, which are crucial for pharmaceutical applications. A deeper understanding of the factors that control the polymorphic landscape of this compound is therefore of high importance.

Advanced Computational Approaches for Predictive Modeling

Computational chemistry offers powerful tools to complement experimental studies and to guide the design of new molecules. nih.gov For this compound, advanced computational approaches can provide valuable insights into its structure, properties, and potential biological activity. biorxiv.orgacs.orgnih.gov

Future research should focus on the development and application of more accurate and efficient computational models. This includes the use of high-level quantum mechanical calculations to predict molecular geometries, vibrational frequencies, and electronic properties. Such calculations can aid in the interpretation of experimental spectroscopic data and provide a deeper understanding of the molecule's electronic structure.

Predictive modeling of protein-ligand interactions is another critical area. biorxiv.orgnih.gov By employing molecular docking and molecular dynamics simulations, researchers can predict how this compound and its analogs might bind to specific biological targets. nih.gov The development of more sophisticated scoring functions and the inclusion of protein flexibility in these models are ongoing challenges that need to be addressed to improve the accuracy of these predictions. nih.gov Machine learning and artificial intelligence are also emerging as powerful tools in drug discovery and can be applied to predict the biological activity and physicochemical properties of novel benzamide (B126) derivatives. biorxiv.org

Identification of Undiscovered Biological Targets and Mechanisms

While the broader class of 2,6-difluorobenzamides has been investigated for its biological activity, the specific targets and mechanisms of action for many derivatives, including this compound, remain to be fully elucidated. nih.govnih.gov A notable example is the discovery of 2,6-difluorobenzamide derivatives that act as inhibitors of the bacterial cell division protein FtsZ, highlighting their potential as antibacterial agents. nih.gov

Future research should focus on systematically screening this compound and its analogs against a wide range of biological targets. This could involve high-throughput screening campaigns against various enzymes, receptors, and other proteins implicated in disease. The identification of novel biological targets would open up new avenues for therapeutic development.

Once a potential target is identified, detailed mechanistic studies will be necessary to understand how the compound exerts its biological effect. This could involve a combination of biochemical assays, biophysical techniques, and structural biology to characterize the interaction between the molecule and its target at the atomic level. Such studies are crucial for the rational design of more potent and selective inhibitors. itmedicalteam.plnumberanalytics.comnumberanalytics.comnih.govresearchgate.net

Development of this compound as a Chemical Probe for Fundamental Biological Research

Chemical probes are small molecules that can be used to study the function of proteins and other biological molecules in their native environment. mdpi.com this compound, with its potential for biological activity and its fluorinated structure, could be developed into a valuable chemical probe. The fluorine atoms can serve as useful reporters for 19F NMR spectroscopy, a technique that can provide unique insights into the binding and dynamics of the molecule in a biological system.

The development of a potent and selective chemical probe based on the this compound scaffold would require a thorough understanding of its structure-activity relationship. Future research should focus on optimizing the affinity and selectivity of the compound for its biological target. This could involve the synthesis and evaluation of a focused library of analogs.

Once a suitable probe is developed, it could be used to investigate a wide range of biological questions. For example, it could be used to validate a particular protein as a drug target, to dissect the signaling pathways in which the target is involved, or to study the effects of inhibiting the target in cellular and animal models of disease. The development of fluorinated benzamide analogs for PET imaging of sigma-2 receptors in tumors showcases the potential of this class of compounds as research tools. acs.orgnih.gov

Addressing Challenges in Structure-Based Analog Design for Enhanced Specificity

Structure-based drug design is a powerful approach for developing potent and selective inhibitors. nih.govitmedicalteam.plnumberanalytics.comnumberanalytics.comnih.govresearchgate.net This strategy relies on the three-dimensional structure of the target protein to guide the design of complementary ligands. For this compound, if a biological target is identified and its structure is determined, structure-based design could be employed to develop analogs with enhanced specificity.

A key challenge in this area is achieving high selectivity for the target enzyme over other closely related enzymes. nih.gov This is particularly important for avoiding off-target effects and minimizing toxicity. Future research will need to leverage high-resolution structural information and advanced computational tools to design analogs that exploit subtle differences in the active sites of different enzymes.

Another challenge is to design analogs with optimal pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME). The incorporation of fluorine atoms can significantly influence these properties, and a deeper understanding of these effects is needed. nih.govflemingcollege.camdpi.com Future research should integrate computational predictions of ADME properties with experimental measurements to guide the design of analogs with improved drug-like characteristics.

Interdisciplinary Research Integrating Chemistry, Biology, and Computational Sciences

Addressing the multifaceted challenges and realizing the full potential of this compound will require a highly interdisciplinary approach. parabolicdrugs.comazolifesciences.comnih.govacs.orgubc.ca The successful development of this compound, from fundamental chemical understanding to potential therapeutic application, will depend on the seamless integration of expertise from chemistry, biology, and computational sciences.

Future research projects should be designed to foster collaboration between synthetic chemists, structural biologists, biochemists, pharmacologists, and computational scientists. azolifesciences.comacs.org For example, synthetic chemists can design and create novel analogs based on the predictions of computational models, which are in turn informed by the structural and biological data generated by experimentalists. This iterative cycle of design, synthesis, and testing is a hallmark of modern drug discovery and will be essential for advancing our understanding and application of this compound.

Such interdisciplinary collaborations can accelerate the pace of discovery and lead to more innovative solutions to the challenges outlined in this article. parabolicdrugs.comazolifesciences.com By bringing together diverse perspectives and skill sets, the scientific community can unlock the full potential of this intriguing fluorinated benzamide.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-(2,6-difluorophenyl)-2-fluorobenzamide?

Methodological Answer:
The compound is typically synthesized via coupling reactions between fluorinated benzoyl chlorides and substituted anilines. For example:

Step 1: React 2-fluorobenzoyl chloride with 2,6-difluoroaniline in anhydrous dichloromethane under nitrogen.

Step 2: Use triethylamine (TEA) as a base to scavenge HCl.

Step 3: Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).

Key Considerations:

  • Monitor reaction progress using TLC (Rf ~0.5 in 7:3 hexane/EtOAc).
  • Optimize stoichiometry (1:1.1 molar ratio of acyl chloride to amine) to minimize side products.
  • Crystallize the final product from ethanol/water for high purity .

Table 1: Typical Reaction Conditions

ParameterValue
SolventDichloromethane
BaseTriethylamine (1.2 equiv)
Temperature0°C → RT, 12 hours
Yield72–85% (after purification)

Basic: How is the crystal structure of this compound determined?

Methodological Answer:
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard:

Data Collection: Use a single crystal (0.2 × 0.2 × 0.1 mm³) on a diffractometer (Mo Kα radiation, λ = 0.71073 Å).

Structure Solution: Apply direct methods (SHELXS) for phase determination.

Refinement: Full-matrix least-squares refinement (SHELXL) with anisotropic displacement parameters.

Key Parameters (Example from Analogous Compounds):

  • R factor: <0.05 (high precision).
  • Data-to-Parameter Ratio: >12:1 to ensure reliability.
  • Mean C–C Bond Length: 0.004 Å deviation .

Table 2: Crystallographic Data (Example)

ParameterValue
Space GroupP 1
Z2
R Factor0.044
wR Factor0.122

Advanced: How do fluorination patterns influence the compound’s bioactivity and binding interactions?

Methodological Answer:
Fluorine substituents impact both electronic and steric properties:

Electronic Effects:

  • The inductive effect of fluorine reduces basicity of adjacent amines, enhancing metabolic stability .
  • Use DFT calculations (e.g., Gaussian 09) to map electrostatic potential surfaces.

Steric Effects:

  • 2,6-Difluorination on the phenyl ring restricts conformational flexibility, favoring planar binding to target sites.
  • Validate via molecular docking (AutoDock Vina) against protein targets (e.g., cytochrome P450) .

Experimental Validation:

  • Compare IC50 values of fluorinated vs. non-fluorinated analogs in enzyme inhibition assays.

Advanced: How can researchers resolve contradictions in reported biological activities of fluorinated benzamides?

Methodological Answer:
Contradictions often arise from divergent assay conditions or structural variations. Address via:

Standardized Assays:

  • Use uniform protocols (e.g., NIH/NCATS guidelines) for cytotoxicity or enzyme inhibition.

Structural Optimization:

  • Systematically modify substituents (e.g., meta-fluorine vs. para-fluorine) and test SAR.

In Silico Analysis:

  • Perform meta-analysis of literature data using tools like SciFinder or Reaxys to identify trends .

Example from Literature:
Benzamide derivatives show anti-cancer activity only when electron-withdrawing groups (e.g., -F, -CF3) are present at specific positions .

Advanced: What strategies are recommended for analyzing ADMET properties of fluorinated benzamides?

Methodological Answer:

Absorption:

  • Measure logP values via shake-flask method (HPLC-UV) to assess lipophilicity. Fluorine typically increases logP by ~0.25 .

Metabolism:

  • Conduct microsomal stability assays (rat liver microsomes) to evaluate oxidative degradation.

Toxicity:

  • Use zebrafish embryo models for acute toxicity screening (LC50 determination).

Table 3: ADMET Profile (Hypothetical Data)

PropertyValue
logP2.8 ± 0.3
Microsomal Stabilityt1/2 = 45 min (human)
Ames TestNegative (non-mutagenic)

Advanced: How can molecular docking elucidate the mechanism of action of this compound?

Methodological Answer:

Target Selection: Identify plausible targets (e.g., kinases, GPCRs) via PharmMapper or SwissTargetPrediction.

Docking Workflow:

  • Prepare ligand and protein (PDB ID: e.g., 3ERT for estrogen receptor) using AutoDock Tools.
  • Run simulations with Lamarckian genetic algorithm (50 runs, 25 million evaluations).

Validation:

  • Compare binding poses with co-crystallized ligands (RMSD <2.0 Å acceptable).

Key Insight: Fluorine may form halogen bonds with backbone carbonyls (e.g., Leu387 in kinase targets) .

Basic: What safety protocols are critical when handling fluorinated benzamides?

Methodological Answer:

Personal Protective Equipment (PPE):

  • Nitrile gloves, lab coat, and safety goggles (ANSI Z87.1 standard).

Ventilation:

  • Use fume hoods for weighing and reactions to avoid inhalation of fine particles.

Waste Disposal:

  • Segregate halogenated waste in labeled containers for incineration .

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